![molecular formula C12H12N2O3 B2862020 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1439902-33-6](/img/structure/B2862020.png)
1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
“1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid” is a complex organic compound. It contains a methoxybenzyl group, an imidazole ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution, dehydration, and esterification .
Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring would be a carboxylic acid group (-COOH) and a 4-methoxybenzyl group .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The imidazole ring can participate in various reactions such as electrophilic and nucleophilic substitutions. The carboxylic acid group can undergo reactions such as esterification and decarboxylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water .
Scientific Research Applications
Protective Group in Carboxylic Acid Synthesis
Research has demonstrated the utility of methoxybenzyl derivatives as protective groups for carboxylic acids. For instance, 4-methoxy-α-methylbenzyl alcohol has been introduced as a novel protecting group for carboxylic acids, showcasing compatibility with several functional groups vulnerable to reductive debenzylation reactions (S. Yoo, Ryung Kim Hye, & Yong Kyu, 1990).
Antimicrobial Applications
Compounds containing the methoxybenzyl group have been explored for their antimicrobial properties. A study on p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes revealed significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (S. Patil et al., 2010).
Catalysis and Synthetic Applications
Methoxybenzyl-protected imidazole derivatives have been leveraged in catalysis and synthetic chemistry. For example, cyclometalated Ir(III)-NHC complexes, featuring methoxybenzyl-imidazoline-2-ylidene ligands, have been synthesized for the acceptorless dehydrogenation of alcohols to carboxylic acids, showing excellent catalytic efficiency and recyclability (D. Borah et al., 2020).
Antimycobacterial Activity
Imidazole derivatives, including those with methoxybenzyl substitution, have been designed to mimic the structure of potent antimycobacterial agents. These compounds demonstrated antimycobacterial activity in vitro, suggesting potential for further development as treatments against mycobacterial infections (P. Miranda & L. Gundersen, 2009).
Safety And Hazards
Future Directions
The future directions for this compound could involve its use in various fields such as pharmaceuticals, materials science, and organic synthesis. The 4-methoxybenzyl (PMB) ester has been described as an inexpensive “workhorse” protecting group in organic synthesis, suggesting potential utility in the synthesis of complex organic molecules .
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)7-14-8-13-6-11(14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWDHZSGCUFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid |
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